molecular formula C8H11N3O2 B13200611 Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B13200611
M. Wt: 181.19 g/mol
InChI Key: WMGYLLOUHGJALO-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS: 604003-25-0) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at position 3. The molecular formula is C₉H₁₁N₃O₃, and its structure incorporates a partially hydrogenated pyrazine ring fused to a pyrazole moiety. The ester group at position 3 enhances solubility and serves as a handle for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h4,9H,2-3,5H2,1H3

InChI Key

WMGYLLOUHGJALO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCN2N=C1

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

  • The process generally requires careful control of temperature (room temperature to 90 °C) and reaction time to maximize product yield and minimize side reactions.
  • Common solvents include ethanol or other polar solvents, sometimes with acid additives such as acetic acid to facilitate ring closure and ester formation.
  • Oxidative conditions (e.g., using molecular oxygen) can be employed to drive cyclization and functionalization steps, enhancing yields significantly.

Specific Synthetic Procedures

Preparation via Pyrazolo[1,5-a]pyrazine Precursors

  • Starting from 4-chloropyrazolo[1,5-a]pyrazine derivatives, carbene insertion into C–H bonds has been used to functionalize the ring system, yielding intermediates that can be converted to the methyl ester derivative.
  • Reactions conducted without solvent at room temperature for several days can achieve high yields (over 90%) of functionalized products, which can be further transformed into this compound.

Esterification and Ring Saturation

  • The methyl ester group is introduced typically by esterification of the corresponding carboxylic acid or via direct methylation of carboxylate intermediates.
  • Ring saturation (conversion to tetrahydro form) is achieved by hydrogenation or selective reduction methods under controlled conditions.

Oxidative Cyclization Using Acetic Acid and Oxygen

  • A notable method involves reacting amino-imino pyridine derivatives with 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at 130 °C for 18 hours, yielding pyrazolo derivatives with high efficiency.
  • Yield optimization data (Table 1 from source) shows that increasing acetic acid equivalents from 2 to 6 enhances yield from 34% to 74%, and conducting the reaction under oxygen atmosphere further boosts yield to 94%.
Entry Acetic Acid Equiv. Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O2 94
5 6 Argon 6

Table 1: Effect of Acetic Acid Equivalents and Atmosphere on Yield of Pyrazolo Derivatives

Intermediate and Related Compound Syntheses

  • Patent literature describes the preparation of various substituted pyrazolo[1,5-a]pyrazine derivatives, including methyl carboxylates, via iodination, amination, and coupling reactions with thiazolidine and thiadiazole derivatives.
  • These intermediates are often isolated as white solids with high purity, confirmed by ^1H NMR and other analytical techniques.
  • The synthetic route involves protection/deprotection steps, halogenation, and nucleophilic substitution to introduce the methyl carboxylate moiety at the 3-position.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Yield Range (%) Notes
Carbene insertion into 4-chloropyrazolo[1,5-a]pyrazine Silylformamidine, room temp, solvent-free >90 High yield, clean reaction, multi-day
Oxidative cyclization with acetic acid Amino-imino pyridine + 1,3-dicarbonyl, EtOH, O2, 130 °C, 18 h 74–94 Yield depends on acid equiv. and atmosphere
Multi-step iodination and coupling tert-butyl iodide derivatives, K3PO4, CuI, diamine ligands Variable (high purity) Used for substituted derivatives
Esterification and ring saturation Hydrogenation/reduction, methylation steps Moderate to high Requires careful control of conditions

Research Findings and Notes

  • The reaction environment, particularly the presence of oxygen and acid concentration, critically influences the yield and purity of this compound.
  • The synthetic methods are adaptable for preparing derivatives with different substitutions, which is valuable for pharmaceutical research and drug development.
  • Safety considerations include handling under inert atmosphere when necessary and avoiding exposure to hazardous intermediates.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further derivatization:

  • Acidic hydrolysis : Achieved with HCl (6M) at 70–90°C for 6–8 hours, yielding the carboxylic acid with >85% efficiency.

  • Basic hydrolysis : NaOH (2M) in ethanol/water at reflux converts the ester to the sodium carboxylate, which can be protonated to the free acid.

Table 1 : Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTime (h)Yield (%)Product
AcidicHCl (6M)70–90°C6–885–92Pyrazolo[1,5-a]pyrazine-3-carboxylic acid
BasicNaOH (2M)Reflux4–678–84Sodium carboxylate intermediate

Electrophilic Substitution at Position 3

The pyrazolo[1,5-a]pyrazine core undergoes electrophilic substitution at position 3, facilitated by the electron-donating carboxylate group. Key reactions include:

  • Nitration : With HNO₃/H₂SO₄ at 0–5°C, introducing nitro groups for further reduction to amines .

  • Halogenation : Bromination using Br₂ in acetic acid yields 3-bromo derivatives, useful in cross-coupling reactions .

Diaminomethylation at Position 7

The C–H bond at position 7 is highly reactive due to its acidity (pKa ~25 in DMSO). Insertion of carbenes via silylformamidine reagents produces aminals, which hydrolyze to aldehydes:
Compound+1 silylformamidine AminalsH2OAldehydes\text{Compound}+\text{1 silylformamidine }\rightarrow \text{Aminals}\xrightarrow{\text{H}_2\text{O}}\text{Aldehydes}

Key Findings :

  • Electron-withdrawing substituents (e.g., -CN, -COOMe) accelerate reaction rates by increasing electrophilicity at position 7 .

  • Optimal conditions: 70–90°C, 10–48 hours, O₂ atmosphere (yields: 58–94%) .

Table 2 : Diaminomethylation Efficiency with Substituent Effects

Substituent (Position 4)Reaction Time (h)TemperatureYield (%)
-OCH₃4870°C58
-COOMe0.590°C71
-CN24RT50

Nucleophilic Acyl Substitution

The carboxylate group participates in nucleophilic acyl substitutions, enabling:

  • Amidation : Reaction with amines (e.g., NH₃, alkylamines) in DMF at 60°C to form amides.

  • Transesterification : Methanol exchange with higher alcohols (e.g., ethanol, isopropanol) under acid catalysis.

Cross-Coupling Reactions

The pyrazole ring supports palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura : 3-Bromo derivatives react with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl products .

  • Buchwald-Hartwig Amination : Introduction of amines at position 3 using Pd(OAc)₂ and Xantphos .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H₂SO₄, 100°C), the pyrazine ring undergoes partial cleavage, yielding fused pyrazole intermediates. These reactions are highly solvent-dependent and require precise stoichiometric control.

Coordination Chemistry

The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and magnetic properties .

Critical Reaction Insights

  • Substituent Effects : Electron-withdrawing groups at position 4 enhance reactivity at position 7 by lowering the activation energy for carbene insertion .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in nucleophilic substitutions, while ethers (e.g., THF) favor cross-coupling reactions .

  • Catalyst Systems : Pd(OAc)₂/Xantphos and CuI/1,10-phenanthroline are optimal for C–N and C–C bond formations, respectively .

This compound’s reactivity profile underscores its utility as a scaffold in drug discovery and materials science, with ongoing research exploring its applications in kinase inhibition and allosteric modulation .

Scientific Research Applications

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Data Tables

Compound Name Core Structure Substituents Molecular Formula Key Properties
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate Pyrazolo-pyrazine Methyl ester at C3 C₉H₁₁N₃O₃ High solubility, derivatization potential
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo-pyrimidine Cyclopropyl, CF₃ C₁₃H₁₆F₃N₃O₂ Lipophilic, metabolically stable
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Pyrazolo-pyrazine CF₃ at C2, HCl salt C₇H₈F₃N₃·HCl Enhanced solubility, bioavailability

Research Findings and Trends

  • Synthetic Methods : Multi-component reactions () and hydrogenation () are common for constructing pyrazolo-fused cores .
  • Biological Relevance : Substituents like trifluoromethyl and carboxamide groups () optimize pharmacokinetics and target engagement .

Biological Activity

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of pyrazolo derivatives. For instance, a series of pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. In particular, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values that suggest effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundMIC (µg/mL)Target Pathogen
Methyl Pyrazole0.22Staphylococcus aureus
Derivative 4a0.25Staphylococcus epidermidis
Derivative 7b0.20Escherichia coli

Antitubercular Activity

Research indicates that pyrazolo derivatives can serve as potential anti-tuberculosis agents. One study highlighted the efficacy of similar compounds against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The representative compound showed significant reduction in bacterial load in infected mouse models .

Table 2: Antitubercular Efficacy

CompoundMIC (nM)Strain Type
Compound 5k10H37Rv (Drug-susceptible)
Compound X50MDR-TB

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Serotonin Receptor Antagonism : Some derivatives have shown significant antagonistic activity at serotonin receptors (5-HT3), indicating potential use as antiemetics and anxiolytics .
  • Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and inhibition of cell proliferation .

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple pyrazole derivatives, this compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that the compound significantly reduced biofilm biomass compared to control groups.

Case Study: Antitubercular Activity in Vivo

In vivo studies using a murine model infected with Mycobacterium tuberculosis demonstrated that treatment with methyl pyrazole resulted in a statistically significant reduction in bacterial load over a six-day treatment period. The compound exhibited sustained bactericidal activity with no observed toxicity .

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